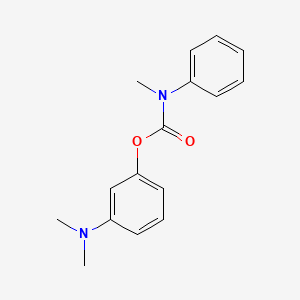
3-(Dimethylamino)phenyl methyl(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)phenyl methyl(phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a methyl(phenyl)carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)phenyl methyl(phenyl)carbamate typically involves the reaction of 3-(dimethylamino)phenol with methyl(phenyl)carbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The use of catalysts, such as indium triflate, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)phenyl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)phenyl methyl(phenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)phenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)phenyl methylcarbamate
- 3-(Dimethylamino)phenyl ethylcarbamate
- 3-(Dimethylamino)phenyl isopropylcarbamate
Uniqueness
3-(Dimethylamino)phenyl methyl(phenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, stability, and enzyme inhibition profiles .
Properties
CAS No. |
62899-59-6 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C16H18N2O2/c1-17(2)14-10-7-11-15(12-14)20-16(19)18(3)13-8-5-4-6-9-13/h4-12H,1-3H3 |
InChI Key |
JICHZKMYCWGXGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


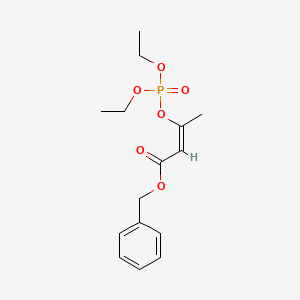
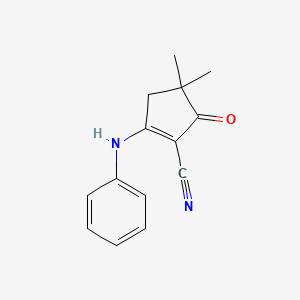
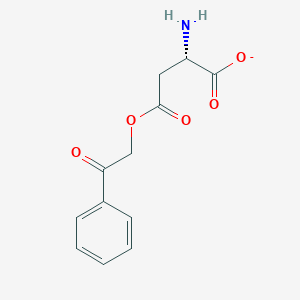
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
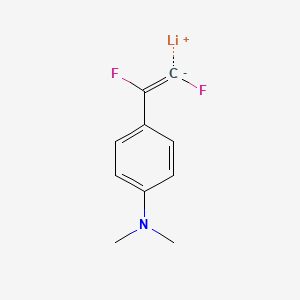
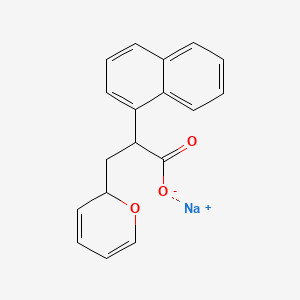
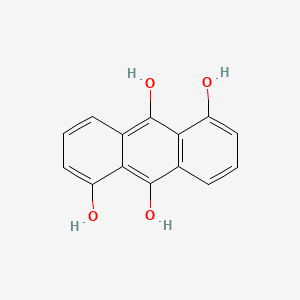
acetic acid](/img/structure/B14498803.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
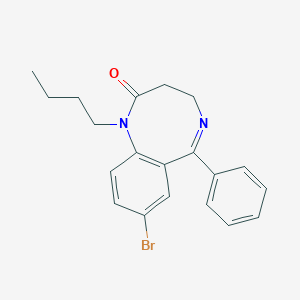
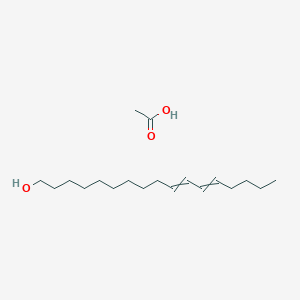
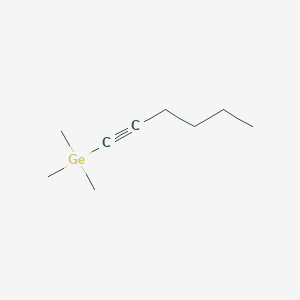
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)
